DPQ

描述

属性

IUPAC Name |

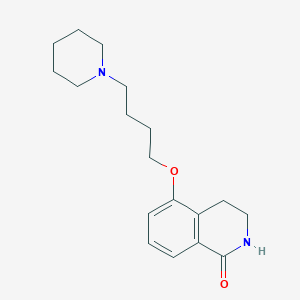

5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUDNBEIXGHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433229 | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-73-6 | |

| Record name | 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5007H57E2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of the DPQ Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrido[3,2-f:2',3'-h]quinoxaline, commonly known as DPQ, is a heterocyclic aromatic ligand that has garnered significant attention in the fields of coordination chemistry, biochemistry, and materials science. Its rigid, planar structure and electron-deficient pyrazine (B50134) ring make it an exceptional candidate for a variety of applications, most notably as a DNA intercalating agent. When complexed with transition metals, this compound and its derivatives exhibit potent nuclease activity and serve as sensitive luminescent probes for nucleic acids. This guide provides a comprehensive overview of the core structure of the this compound ligand, its synthesis, photophysical properties, and its interaction with DNA, supported by detailed experimental protocols and data.

Core Structure of the this compound Ligand

The this compound ligand is a polycyclic aromatic molecule with the chemical formula C₁₄H₈N₄. It consists of a central quinoxaline (B1680401) ring fused with two pyridine (B92270) rings. This extensive π-system results in a characteristically planar geometry, which is a critical feature for its primary mode of interaction with DNA—intercalation.

The planarity of the this compound molecule has been confirmed by single-crystal X-ray diffraction studies. These studies reveal that the dihedral angles within the molecule are minimal, ensuring a flat structure that can efficiently insert itself between the base pairs of a DNA double helix.

Caption: Chemical structure of Dipyrido[3,2-f:2',3'-h]quinoxaline (this compound).

Synthesis of the this compound Ligand

The synthesis of this compound is typically achieved through a condensation reaction between 1,10-phenanthroline-5,6-dione (B1662461) and ethylenediamine. This method is efficient and yields the product in high purity after recrystallization.

An In-Depth Technical Guide to DPQ: A Potent PARP Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

This compound is a small molecule inhibitor belonging to the class of dihydroisoquinolinones. Its chemical and physical properties are crucial for its handling, formulation, and application in both in vitro and in vivo studies.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | [1] |

| Synonyms | PARP Inhibitor III | [2] |

| CAS Number | 129075-73-6 | [1][2] |

| Molecular Formula | C₁₈H₂₆N₂O₂ | [1][2] |

| Molecular Weight | 302.4 g/mol | [1][2] |

| Melting Point | 107-109 °C | |

| Solubility | DMSO: ≥60 mg/mL (198.4 mM) | [3] |

| Water: Insoluble | ||

| Purity | ≥99% (Commercially available) | [2] |

| Appearance | Solid | |

| InChI Key | RVOUDNBEIXGHJY-UHFFFAOYSA-N | [1][2] |

| SMILES | C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of its structural motifs and data from similar compounds, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinolinone core, the methylene (B1212753) groups of the butoxy chain and the piperidine (B6355638) ring, and the two methylene groups in the dihydroisoquinolinone ring. A broad singlet corresponding to the amide proton (N-H) would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the piperidinylbutoxy chain.[4][5]

-

UV-Vis Spectroscopy: In a suitable solvent like ethanol (B145695) or methanol, the UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted isoquinolinone chromophore.[6][7] The absorption maxima (λmax) are typically observed in the UV region.[6][7]

Synthesis of this compound

The synthesis of this compound involves the construction of the 3,4-dihydro-1(2H)-isoquinolinone core, followed by the attachment of the 4-(1-piperidinyl)butoxy side chain. Several synthetic strategies can be employed to prepare the core structure.[8][9][10] A representative synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a generalized representation based on common synthetic methodologies for this class of compounds.

Step 1: Synthesis of the 3,4-dihydro-1(2H)-isoquinolinone Core

A common method is the Bischler-Napieralski reaction followed by reduction.[11]

-

Amide Formation: A substituted phenethylamine (B48288) is acylated with an appropriate acyl chloride to form the corresponding amide.

-

Cyclization: The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate.[11]

-

Formation of the Lactam: The intermediate is then converted to the 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone core through appropriate oxidation and demethylation steps if necessary.

Step 2: Synthesis of the 1-(4-bromobutyl)piperidine Side Chain

-

In a suitable solvent such as acetonitrile, piperidine is reacted with an excess of 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(4-bromobutyl)piperidine.

Step 3: O-Alkylation and Final Product Formation

-

The 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone core is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

-

A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added to deprotonate the hydroxyl group.

-

1-(4-bromobutyl)piperidine is added to the reaction mixture, which is then heated to facilitate the Williamson ether synthesis.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Step 4: Characterization

The final product's identity and purity are confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Signaling Pathways and Mechanism of Action

This compound is a potent inhibitor of PARP-1, an enzyme critical for DNA repair.[2][3] Its mechanism of action has significant implications for cancer therapy and the modulation of inflammatory responses.

PARP-1 Inhibition and DNA Repair

PARP-1 acts as a DNA damage sensor.[12][13] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[14][15] This process, known as PARylation, recruits other DNA repair proteins to the site of damage to mend the break.[12][16]

This compound inhibits the catalytic activity of PARP-1.[3] This prevents the synthesis of PAR chains, and as a result, the recruitment of the DNA repair machinery is stalled. While this is not immediately lethal to healthy cells, in cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the unrepaired single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. This leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[17]

Caption: Signaling pathway of PARP-1 inhibition by this compound.

Inhibition of NF-κB Mediated Inflammation

Beyond its role in DNA repair, PARP-1 is also involved in regulating inflammatory processes. Overactivation of PARP-1 can promote the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] By inhibiting PARP-1, this compound can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6, thereby attenuating inflammatory responses.[18] This makes this compound a valuable tool for studying and potentially treating inflammatory conditions such as acute lung injury.[18]

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocols

Preparation of Stock Solutions

Due to its poor water solubility, this compound must first be dissolved in an organic solvent.

-

For In Vitro Assays:

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 60 mg/mL stock solution can be prepared.[3]

-

Store the stock solution at -20°C for long-term storage.

-

For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

-

For In Vivo Animal Studies:

-

Prepare a stock solution in a suitable vehicle. A common formulation involves dissolving this compound in DMSO first, and then diluting it in a mixture of other vehicles like PEG300, Tween 80, and saline or corn oil to improve solubility and bioavailability.[3]

-

For example, a working solution can be prepared by adding a 60 mg/mL DMSO stock solution to PEG300, followed by the addition of Tween 80 and finally ddH₂O.[3] The mixed solution should be prepared fresh before use.[3]

-

Assay for PARP-1 Inhibition (IC₅₀ Determination)

The inhibitory potency of this compound is typically determined using a PARP-1 enzymatic assay.

-

Assay Principle: A colorimetric or fluorescent assay is used to measure the amount of PAR produced by recombinant PARP-1 enzyme in the presence of NAD⁺ and activated DNA.

-

Procedure:

-

Varying concentrations of this compound are pre-incubated with the PARP-1 enzyme.

-

The enzymatic reaction is initiated by adding NAD⁺ and histone-coated plates (which provide the substrate for PARylation) and DNA damage activators.

-

After a set incubation period, the reaction is stopped.

-

The amount of PAR produced is quantified using an anti-PAR antibody conjugated to an enzyme (like horseradish peroxidase) that generates a colorimetric or fluorescent signal.

-

The signal intensity is inversely proportional to the inhibitory activity of this compound.

-

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration. For this compound, the IC₅₀ for PARP-1 is approximately 40 nM.[2][3]

References

- 1. 3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | C18H26N2O2 | CID 9948349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinoline [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP1 - Wikipedia [en.wikipedia.org]

- 14. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

Spectroscopic Properties of Dipyridophenazine (DPQ): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dipyridophenazine (DPQ) and its derivatives, particularly its transition metal complexes, have garnered significant attention in the fields of chemistry, biology, and materials science. Their unique photophysical properties, characterized by environmentally sensitive fluorescence, make them invaluable tools as molecular probes, particularly for nucleic acids. This technical guide provides a comprehensive overview of the spectroscopic properties of the this compound molecule, with a focus on its application in drug development as a DNA intercalator.

Core Spectroscopic Properties of this compound and its Metal Complexes

The electronic absorption spectra of this compound and its metal complexes are characterized by intense π-π* transitions in the ultraviolet (UV) region and metal-to-ligand charge-transfer (MLCT) bands in the visible region. The parent ligand itself is weakly emissive in aqueous solutions. However, coordination with a metal center, such as ruthenium(II), and the surrounding solvent environment dramatically influences its photophysical behavior.

Spectroscopic Data in Aqueous and Non-Aqueous Solvents

The luminescence of many ruthenium(II)-DPQ complexes is known to be quenched in aqueous solutions. This quenching is attributed to the formation of a non-emissive excited state through hydrogen bonding of water molecules to the nitrogen atoms of the phenazine (B1670421) moiety. In non-aqueous solvents like acetonitrile, this quenching pathway is suppressed, leading to observable luminescence.

Table 1: Spectroscopic Properties of a Representative Ruthenium-DPQ Complex in Different Solvents

| Complex | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Φ | τ (ns) |

| [Ru(bpy)₂this compound]²⁺ | Acetonitrile | 440 (2.0 x 10⁴) | 620 | 0.03 | 200 |

| [Ru(bpy)₂this compound]²⁺ | Water | 440 (2.0 x 10⁴) | - | ~0 | <1 |

Note: Data is compiled from various sources and represents typical values.

The "Light-Switch" Effect: Spectroscopic Changes upon DNA Intercalation

The most remarkable spectroscopic feature of certain this compound complexes, particularly [Ru(bpy)₂this compound]²⁺ and its analogues, is the dramatic enhancement of luminescence upon binding to DNA. This phenomenon, often termed the "light-switch" effect, arises from the intercalation of the planar this compound ligand between the DNA base pairs.[1] This insertion shields the phenazine nitrogens from water molecules, thus inhibiting the quenching pathway and "switching on" the fluorescence.[2] This property makes this compound complexes exceptional stains and probes for DNA.[3]

Table 2: Comparison of Spectroscopic Properties of [Ru(phen)₂this compound]²⁺ in the Absence and Presence of Calf Thymus DNA (ct-DNA)

| Condition | λ_abs (nm) | λ_em (nm) | Relative Emission Intensity |

| Without ct-DNA (in water) | ~445 | ~620 | 1 |

| With ct-DNA (in water) | ~445 (with slight red shift and hypochromism) | ~600 | >20 |

Note: Values are illustrative and can vary with the specific complex, DNA concentration, and binding mode.

The binding of this compound complexes to DNA can be monitored by changes in the absorption spectrum, such as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the MLCT band, which are characteristic of intercalation.[4]

Experimental Protocols for Spectroscopic Analysis

The characterization of the spectroscopic properties of this compound molecules and their interaction with biomolecules like DNA involves several standard techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption characteristics of the this compound complex and to monitor its binding to DNA.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation:

-

Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of DNA in a buffer solution (e.g., Tris-HCl buffer at pH 7.2).

-

For titration experiments, a solution of the this compound complex of a fixed concentration is placed in a quartz cuvette (1 cm path length).

-

-

Measurement:

-

Record the absorption spectrum of the this compound complex solution from approximately 200 nm to 800 nm.

-

For DNA binding studies, incrementally add small aliquots of the DNA stock solution to the cuvette containing the this compound complex.

-

After each addition, allow the solution to equilibrate and record the absorption spectrum.

-

A reference cuvette containing only the buffer solution is used to correct for the absorbance of the solvent.

-

-

Data Analysis: Analyze the changes in the absorption maxima and molar extinction coefficients to determine the binding constant and to infer the mode of interaction.

Steady-State Fluorescence Spectroscopy

This method is employed to measure the emission properties of the this compound complex and to quantify the "light-switch" effect.

-

Instrumentation: A spectrofluorometer equipped with a thermostatted cell holder.

-

Sample Preparation: Similar to UV-Vis spectroscopy, prepare solutions of the this compound complex and DNA. The absorbance of the complex at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measurement:

-

Excite the this compound complex at a wavelength corresponding to its MLCT absorption band (e.g., ~450 nm).

-

Record the emission spectrum over a suitable wavelength range (e.g., 500 nm to 800 nm).

-

For DNA titration, add increasing amounts of DNA to the this compound solution and record the emission spectrum after each addition.

-

-

Data Analysis: The enhancement in fluorescence intensity is used to determine the binding affinity of the complex to DNA. The quantum yield can be determined relative to a standard with a known quantum yield.[5][6]

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is used to measure the excited-state lifetime of the this compound complex.

-

Instrumentation: A TCSPC system with a pulsed light source (e.g., a laser diode or a picosecond pulsed laser) and a sensitive detector.

-

Sample Preparation: Prepare samples as for steady-state fluorescence, ensuring low concentrations to avoid aggregation.

-

Measurement:

-

Excite the sample with the pulsed light source at the desired wavelength.

-

Collect the fluorescence decay profile over time.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential function (or multiple exponential functions for complex decays) after deconvolution with the IRF to obtain the excited-state lifetime(s).[7]

Visualizing Interactions and Mechanisms

Graphviz diagrams can be used to illustrate the workflow of spectroscopic analysis and the underlying mechanism of the "light-switch" effect.

Caption: Workflow for Spectroscopic Analysis of this compound-DNA Interactions.

Caption: "Light-Switch" Mechanism of a Ru-DPQ Complex upon DNA Intercalation.

Signaling Pathways and Drug Development Implications

In the context of this compound, "signaling pathways" refers to the molecular interactions and subsequent photophysical events that signal the binding of the molecule to its target, DNA. The fluorescence emission acts as the signal. This principle is fundamental to the use of this compound derivatives in various applications:

-

DNA Probes and Sensors: The high sensitivity and specificity of the "light-switch" effect allow for the detection and quantification of DNA in various samples.

-

Cellular Imaging: Fluorescent this compound complexes can be used to visualize the nucleus and chromosomal DNA in living cells.

-

Therapeutic Agents: Ruthenium-DPQ complexes have been explored as photodynamic therapy (PDT) agents. Upon irradiation, the excited state of the DNA-bound complex can generate reactive oxygen species (ROS), leading to oxidative DNA damage and cell death.[8] The intercalation of the this compound ligand is crucial for this activity, as it brings the photosensitizer into close proximity with the DNA target.[8]

Conclusion

The unique spectroscopic properties of the this compound molecule and its metal complexes, particularly the pronounced "light-switch" effect upon DNA intercalation, make them powerful tools for researchers in chemistry, biology, and medicine. A thorough understanding of their absorption, emission, and excited-state dynamics, as detailed in this guide, is essential for the rational design and application of novel this compound-based probes, imaging agents, and therapeutics. The experimental protocols and mechanistic visualizations provided herein serve as a foundational resource for professionals engaged in the development of new molecular entities targeting DNA.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. mdpi.com [mdpi.com]

- 8. Oxidative damage by ruthenium complexes containing the dipyridophenazine ligand or its derivatives: a focus on intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of DPQ as a DNA Intercalator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrido[3,2-a:2',3'-c]phenazine (DPQ) is a planar, aromatic heterocyclic ligand that has garnered significant attention in the fields of chemistry and biology for its potent DNA intercalating properties. Its unique structure allows it to insert itself between the base pairs of double-stranded DNA, leading to significant conformational changes and functional consequences within the cell. This technical guide provides an in-depth exploration of the DNA intercalation mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular and cellular processes. The ability of this compound and its metal complexes to interact with and cleave DNA makes it a promising candidate for the development of novel anticancer and antimicrobial agents.

The Intercalation Mechanism of this compound

The primary mechanism by which this compound interacts with DNA is through intercalation. This process involves the insertion of the planar this compound molecule between the stacked base pairs of the DNA double helix. This interaction is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic rings of this compound and the DNA bases, as well as hydrophobic and van der Waals forces.

Upon intercalation, this compound induces several significant structural changes in the DNA molecule:

-

Unwinding of the DNA Helix: The insertion of the this compound molecule forces the DNA helix to unwind to accommodate the intercalator. This unwinding can affect the supercoiling of DNA, which is crucial for processes like replication and transcription.

-

Lengthening of the DNA Helix: The separation of adjacent base pairs to create space for the this compound molecule results in an overall lengthening of the DNA helix.

-

Disruption of DNA-Protein Interactions: The structural distortions caused by this compound intercalation can interfere with the binding of essential proteins, such as polymerases and transcription factors, to the DNA.

These structural alterations ultimately disrupt critical cellular processes that rely on the integrity of the DNA template, such as DNA replication and transcription, leading to cell cycle arrest and, in many cases, apoptosis.

Quantitative Analysis of this compound-DNA Interaction

| Compound | Method | Binding Constant (K_b) (M⁻¹) | DNA Type | Reference |

| [Cu(this compound)₂]²⁺ | Not Specified | High-affinity binder | Duplex DNA | |

| [Ru(phen)₂L]²⁺ / [Ru(bpy)₂L]²⁺ (L = this compound analogues) | UV-Vis Titration | Varies with ligand | Not Specified | |

| Rhodium Complex | Absorption Titration | 2.85 x 10⁴ | Not Specified |

Table 1: Summary of Quantitative Data for this compound and its Analogues' Interaction with DNA.

Experimental Protocols for Studying this compound-DNA Intercalation

Several key experimental techniques are employed to investigate the mechanism of this compound as a DNA intercalator.

UV-Visible Spectroscopy

Principle: This technique measures the absorption of light by a sample. Upon binding to DNA, the absorption spectrum of this compound can exhibit changes (hypochromism or hyperchromism and bathochromic or hypsochromic shifts), which can be used to determine the binding affinity.

Detailed Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of DNA (e.g., calf thymus DNA) in a buffer (e.g., Tris-HCl).

-

Perform a titration by keeping the concentration of this compound constant and incrementally adding aliquots of the DNA solution.

-

After each addition of DNA, record the UV-Vis absorption spectrum of the solution over a relevant wavelength range.

-

Monitor the changes in the absorbance at the wavelength of maximum absorption (λ_max) of this compound.

-

The binding constant (K_b) can be calculated by fitting the absorbance data to a suitable binding model, such as the Wolfe-Shimer equation.

Fluorescence Spectroscopy

Principle: This method measures the fluorescence emission of a molecule. The fluorescence of this compound can be quenched or enhanced upon intercalation into DNA. This change in fluorescence intensity can be used to study the binding interaction.

Detailed Methodology:

-

Prepare solutions of this compound and DNA as described for UV-Visible Spectroscopy.

-

Excite the this compound solution at its excitation wavelength and record the emission spectrum.

-

Titrate the this compound solution with increasing concentrations of DNA.

-

Record the fluorescence emission spectrum after each addition of DNA.

-

Analyze the quenching or enhancement of fluorescence using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the secondary structure of macromolecules like DNA. Intercalation of this compound into DNA will induce changes in the DNA's CD spectrum, providing information about the conformational changes.

Detailed Methodology:

-

Prepare solutions of DNA and this compound in a suitable buffer.

-

Record the CD spectrum of the DNA solution alone in the range of 200-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

-

Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.

-

Observe changes in the intensity and position of the CD bands. An increase in the positive band and a decrease in the negative band are often indicative of intercalation.

Viscosity Measurements

Principle: Intercalation of a molecule into the DNA helix causes the DNA to lengthen, which in turn increases the viscosity of the DNA solution.

Detailed Methodology:

-

Prepare a solution of DNA of a known concentration in a buffer.

-

Measure the viscosity of the DNA solution using a viscometer (e.g., a capillary viscometer or a rotating cylinder viscometer).

-

Add increasing amounts of this compound to the DNA solution and measure the viscosity after each addition.

-

Plot the relative specific viscosity (η/η₀) versus the ratio of the concentration of this compound to DNA.

-

A significant increase in viscosity upon addition of this compound is a strong indicator of an intercalative binding mode.

Visualizing the Mechanism and Consequences

This compound Intercalation Mechanism

Caption: this compound molecule inserting between DNA base pairs.

Experimental Workflow for Studying this compound-DNA Intercalation

Luminescence of Ruthenium(II) Dipyrido[3,2-f:2',3'-h]quinoxaline (DPQ) Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruthenium(II) polypyridyl complexes, particularly those containing the dipyrido[3,2-f:2',3'-h]quinoxaline (DPQ) ligand and its derivatives like dipyrido[3,2-a:2',3'-c]phenazine (dppz), have garnered significant attention in the fields of chemical biology and drug development. Their unique photophysical properties, most notably the "molecular light-switch" effect, make them exceptional luminescent probes for nucleic acids and promising candidates for cellular imaging and photodynamic therapy (PDT). This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and biological applications of these complexes. It includes detailed experimental protocols for their synthesis and evaluation, quantitative data for comparative analysis, and graphical representations of key mechanistic pathways and experimental workflows.

Introduction

Ruthenium(II) polypyridyl complexes are characterized by their robust chemical stability, rich photochemistry, and fascinating luminescence properties.[1] Complexes of the general formula [Ru(N-N)2(L-L)]2+, where N-N is a spectator ligand like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), and L-L is an intercalating ligand such as this compound or dppz, are of particular interest.[2] These complexes typically exhibit strong absorption in the visible region, leading to a metal-to-ligand charge transfer (MLCT) excited state.[3]

The defining feature of many ruthenium this compound and dppz complexes is the "light-switch" effect. In aqueous solutions, these complexes are often non-luminescent due to the quenching of the excited state by water molecules.[4] However, upon intercalation into the hydrophobic environment of the DNA double helix, they are shielded from this quenching, leading to a dramatic enhancement in luminescence.[4][5] This property has been extensively exploited for the development of sensitive probes for DNA structure and function.[1] Furthermore, their ability to generate reactive oxygen species (ROS) upon photoactivation makes them promising photosensitizers for PDT.[6]

Synthesis of Ruthenium(II) this compound Complexes

The synthesis of [Ru(bpy)2(this compound)]Cl2 is typically a two-step process involving the synthesis of the precursor cis-[Ru(bpy)2Cl2] followed by the substitution of the chloride ligands with the this compound ligand.

Synthesis of cis-[Ru(bpy)2Cl2]·2H2O

The precursor complex, cis-[Ru(bpy)2Cl2]·2H2O, can be synthesized by reacting RuCl3·3H2O with 2,2'-bipyridine in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF).[7][8]

Protocol:

-

Combine RuCl3·3H2O, 2,2'-bipyridine (2 equivalents), and LiCl in DMF.

-

Reflux the mixture for several hours under an inert atmosphere (e.g., argon).[8]

-

Cool the reaction mixture to room temperature and add acetone (B3395972) to precipitate the product.[8]

-

Cool the mixture to 0°C to maximize precipitation.[8]

-

Filter the resulting black crystalline solid and wash it with water and then diethyl ether.[8]

-

Dry the product under vacuum.

Synthesis of [Ru(bpy)2(this compound)]Cl2

The final complex is synthesized by reacting the cis-[Ru(bpy)2Cl2] precursor with the this compound ligand.

Protocol:

-

Dissolve cis-[Ru(bpy)2Cl2] and a slight excess of the this compound ligand in an ethanol-water mixture (e.g., 8:2 v/v).[7]

-

Reflux the solution overnight. The color of the solution will typically change, indicating the progress of the reaction.[7]

-

Cool the solution to room temperature and filter to remove any unreacted ligand.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by column chromatography on silica (B1680970) gel or alumina.

-

For biological applications, the counter-ion may be exchanged from PF6- to Cl- using an ion-exchange resin to improve water solubility.[9]

Photophysical Properties and the "Light-Switch" Effect

The luminescence of ruthenium this compound and dppz complexes is governed by the nature of their lowest energy excited state. The "light-switch" phenomenon is attributed to a dynamic equilibrium between two different MLCT excited states.[2]

-

"Bright" Emissive State: In a non-polar environment, such as when intercalated in DNA, the lowest excited state is a strongly emissive MLCT state, similar to that of [Ru(bpy)3]2+.[2][4]

-

"Dark" Non-Emissive State: In protic solvents like water, hydrogen bonding to the phenazine (B1670421) nitrogen atoms of the dppz/DPQ ligand stabilizes a different, non-emissive MLCT state, leading to efficient quenching of luminescence.[4]

The intercalation of the dppz or this compound ligand into the DNA helix protects the phenazine nitrogens from water, shifting the equilibrium towards the "bright" state and "switching on" the luminescence.[4]

Caption: "Light-Switch" mechanism of a Ru(II)-DPQ complex.

Quantitative Photophysical Data

The photophysical properties of ruthenium polypyridyl complexes can be tuned by modifying the ligands. Below is a summary of representative data for some relevant complexes.

| Complex | Solvent/Medium | λabs (nm) (ε, M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |

| [Ru(bpy)3]2+ | Acetonitrile | 450 (13,600) | 620 | 0.061 | ~600 | [10] |

| [Ru(bpy)2(dppz)]2+ | Acetonitrile | 440 (21,400) | ~617 | - | 750 | [11] |

| [Ru(phen)2(dppz)]2+ | Acetonitrile | 440 (21,000) | ~617 | - | 787 | [11] |

| [Ru(bpy)2(dppz)]2+-DNA | Aqueous Buffer | - | ~617 | - | up to 294 | [11] |

| [Ru(bpy)2(this compound)]2+ | - | 450 (14,200) | - | - | - | |

| [Ru(bpy)2(dppn)]2+ | Acetonitrile | - | - | - | 33,000 | [12] |

Note: Data can vary depending on the specific experimental conditions (e.g., solvent, temperature, presence of oxygen).

Experimental Protocols

DNA Binding Studies: Luminescence Titration

Luminescence titration is a common method to determine the binding affinity of a ruthenium complex to DNA.

Protocol:

-

Prepare a stock solution of the ruthenium complex in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically.

-

Place a fixed concentration of the ruthenium complex in a quartz cuvette.

-

Record the initial emission spectrum of the complex upon excitation at its MLCT absorption maximum (typically around 450 nm).

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the emission spectrum.

-

Plot the change in luminescence intensity as a function of the DNA concentration.

-

The binding constant (Kb) can be calculated by fitting the titration data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.[13]

Caption: Luminescence titration workflow.

Cellular Imaging with Confocal Microscopy

The luminescent properties of ruthenium this compound complexes make them excellent probes for cellular imaging.

Protocol:

-

Culture cells (e.g., HeLa, HepG2) on glass-bottomed dishes suitable for microscopy.

-

Incubate the cells with a solution of the ruthenium complex at a desired concentration (typically in the low micromolar range) for a specific duration (e.g., 2-24 hours).[12][14]

-

Wash the cells with phosphate-buffered saline (PBS) to remove any unbound complex.

-

If desired, co-stain with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

-

Image the cells using a confocal laser scanning microscope.

-

Excite the ruthenium complex at an appropriate wavelength (e.g., 488 nm laser line) and collect the emission in the red region of the spectrum (typically > 600 nm).[14]

-

Analyze the images to determine the subcellular localization of the complex.

Biological Applications

Cellular Uptake and Localization

The cellular uptake of these cationic ruthenium complexes is influenced by their lipophilicity and can occur through various mechanisms, including passive diffusion and endocytosis.[5][15] Complexes with more lipophilic ancillary ligands, such as diphenylphenanthroline (DIP), tend to exhibit enhanced cellular uptake.[5] Once inside the cell, these complexes can localize in different organelles, including the cytoplasm, mitochondria, lysosomes, and nucleus, depending on their specific structure and the cell type.[12][15]

Caption: Cellular uptake and localization of Ru(II) complexes.

Photodynamic Therapy (PDT)

Upon excitation with light of an appropriate wavelength, many ruthenium polypyridyl complexes can act as photosensitizers, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (1O2).[6][16] This property makes them attractive candidates for PDT. The efficacy of a ruthenium-based photosensitizer depends on several factors, including its cellular uptake, subcellular localization, and the quantum yield of singlet oxygen generation.[17]

Caption: Workflow for evaluating the PDT efficacy of Ru(II) complexes.

Conclusion

Ruthenium(II) this compound and related dppz complexes represent a versatile class of compounds with significant potential in biomedical research and drug development. Their unique "light-switch" luminescence upon DNA binding provides a powerful tool for probing nucleic acid interactions and for high-contrast cellular imaging. Furthermore, their photosensitizing properties open up avenues for their application in photodynamic therapy. The ability to systematically modify their structures allows for the fine-tuning of their photophysical and biological properties, paving the way for the rational design of next-generation diagnostics and therapeutics. Continued research in this area is expected to yield even more sophisticated and effective ruthenium-based agents for a wide range of biological applications.

References

- 1. Ruthenium(ii) complexes with dppz: from molecular photoswitch to biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Contrasting Photosensitized Processes of Ru(II) Polypyridyl Structural Isomers Containing Linear and Hooked Intercalating Ligands Bound to Guanine-Rich DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic study on the photochemical "light switch" behavior of [Ru(bpy)2dmdppz]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. houston.chem.cornell.edu [houston.chem.cornell.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photodynamic Therapy of Inorganic Complexes for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro evaluation of ruthenium complexes for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DPQ Derivatives and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ) and its derivatives, a class of potent small molecule inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. This document details their core chemical features, mechanism of action, and burgeoning applications in oncology, inflammation, and neuroprotection. Included are summaries of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a variety of cellular processes, most notably DNA repair and programmed cell death. Among the PARP family, PARP-1 is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). The inhibition of PARP-1 has emerged as a clinically validated strategy in oncology, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes, leveraging the principle of synthetic lethality.

This compound (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone) is a potent and selective inhibitor of PARP-1. Its ability to permeate the blood-brain barrier has also made it a valuable tool for investigating the role of PARP-1 in the central nervous system. This guide explores the chemical biology of this compound and its derivatives, providing a technical resource for researchers aiming to harness their therapeutic potential.

Chemical Structure and Synthesis

The core structure of this compound is a 3,4-dihydro-1(2H)-isoquinolinone scaffold. The piperidinylbutoxy side chain at the 5-position is a key feature for its interaction with the PARP-1 active site.

General Synthesis of the 3,4-dihydro-1(2H)-isoquinolinone Core:

The synthesis of the 3,4-dihydro-1(2H)-isoquinolinone scaffold can be achieved through several methods, including the Bischler-Napieralski reaction followed by reduction, or via a Curtius rearrangement sequence. One common approach involves the high-temperature thermal cyclization of an in situ formed styryl isocyanate. Catalytic hydrogenation of the resulting 1(2H)-isoquinolinone yields the desired 3,4-dihydro-1(2H)-isoquinolinone core.[1] Modifications at the 5-position, such as the introduction of the piperidinylbutoxy chain, are typically achieved through O-alkylation of a 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone precursor.[1]

Mechanism of Action

This compound and its derivatives exert their biological effects primarily through the competitive inhibition of PARP-1. By binding to the nicotinamide-binding pocket of the enzyme's catalytic domain, they prevent the synthesis of poly(ADP-ribose) (PAR) chains from NAD+. This inhibition has several downstream consequences:

-

Inhibition of DNA Repair: By blocking PARP-1, this compound prevents the recruitment of DNA repair machinery to sites of single-strand breaks. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted to lethal double-strand breaks (DSBs) during DNA replication, leading to cell death.

-

Modulation of Inflammatory Pathways: PARP-1 is a co-activator of several pro-inflammatory transcription factors, including NF-κB. This compound has been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2] This anti-inflammatory effect is a key area of investigation for these compounds.

Quantitative Data on this compound and Derivatives

The following tables summarize the available quantitative data for this compound and related isoquinolinone-based PARP inhibitors to facilitate comparison.

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| This compound | PARP-1 | 40 | - | - | |

| Derivative 1a | PARP-1 | 91.4 | - | - | [3] |

| Derivative 1b | PARP-1 | 105 | - | - | [3] |

| Phthalazinone Derivative 23 | PARP-1 | - | Capan-1 (BRCA2 deficient) | High | [3] |

| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 1a | PARP-1 | 91.4 | - | - | [3] |

| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 1b | PARP-1 | 105 | - | - | [3] |

Note: Data on a comprehensive set of direct this compound derivatives is limited in the public domain. The table includes data on related isoquinolinone and other PARP inhibitor scaffolds for comparative purposes.

Applications of this compound Derivatives

Cancer Research

The primary application of PARP inhibitors, including this compound derivatives, is in oncology. They have shown efficacy in preclinical models of various cancers, particularly those with defects in DNA repair pathways.

Inflammation and Autoimmune Diseases

The anti-inflammatory properties of this compound, mediated through the inhibition of the NF-κB pathway, make it a promising candidate for the treatment of inflammatory conditions. In a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS), treatment with this compound at a dose of 10 µg/kg significantly reduced neutrophil infiltration, myeloperoxidase activity, and the upregulation of pro-inflammatory mediators.[2]

Neuroprotection

PARP-1 hyperactivation is implicated in neuronal cell death following ischemic injury and in neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier makes it a valuable tool for studying the role of PARP-1 in the central nervous system and as a potential neuroprotective agent.

Experimental Protocols

PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

96-well plates (high-binding)

-

Stop solution (e.g., 1 M H2SO4)

Procedure:

-

Coat a 96-well plate with Histone H1 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the test compounds (this compound derivatives) at various concentrations to the wells.

-

Add recombinant PARP-1 enzyme to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Acute Lung Injury Model

This protocol provides an example of an in vivo experiment to evaluate the anti-inflammatory effects of this compound.

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Administer this compound (e.g., 10 µg/kg) or vehicle control intraperitoneally to the mice.

-

After a set time (e.g., 1 hour), induce acute lung injury by intratracheal instillation of lipopolysaccharide (LPS).

-

After a further period (e.g., 6 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.[2]

-

Analyze the BAL fluid for inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6) using ELISA.

-

Process the lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Signaling Pathways and Experimental Workflows

PARP-1 and NF-κB Signaling Pathway

This compound's inhibition of PARP-1 has a significant impact on the NF-κB signaling pathway, a key regulator of inflammation.

Caption: PARP-1's role in the NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro PARP-1 Inhibition and Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening this compound derivatives.

Caption: A typical workflow for the in vitro screening of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of PARP-1 inhibitors with therapeutic potential in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Their well-defined mechanism of action and amenability to chemical modification make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to facilitate the advancement of these compounds from the laboratory to the clinic. Further research into the structure-activity relationships of a broader range of this compound analogs is warranted to fully exploit their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Electron Transfer Dynamics of Dipyrido[3,2-a:2',3'-c]phenazine (DPQ): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dipyrido[3,2-a:2',3'-c]phenazine (DPQ) and its derivatives have garnered significant attention in various scientific fields, particularly for their intriguing electron transfer properties. This technical guide provides an in-depth exploration of the core electron transfer characteristics of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved in its applications, especially in the context of photodynamic therapy (PDT) and DNA interactions.

Core Electron Transfer Properties of this compound Derivatives

The electron transfer capabilities of this compound compounds are intrinsically linked to their molecular structure. The extended π-system of the phenazine (B1670421) core acts as an excellent electron acceptor, a property that can be finely tuned by the introduction of various substituent groups. This modulation of the electronic landscape directly influences the redox potentials and, consequently, the kinetics of electron transfer processes.

Metal complexes of this compound, particularly with ruthenium(II), have been extensively studied. In these complexes, the this compound ligand often serves as the primary acceptor in photoinduced electron transfer events. Upon excitation, a metal-to-ligand charge transfer (MLCT) can occur, where an electron is promoted from a metal-centered orbital to a ligand-based π* orbital, primarily localized on the this compound moiety. The subsequent electron transfer processes are critical to their function as photosensitizers and molecular probes.

Quantitative Data on this compound Derivatives

To facilitate a comparative analysis, the following tables summarize key quantitative data related to the electron transfer properties of various this compound derivatives and their metal complexes.

Table 1: Redox Potentials of Selected this compound Derivatives and a Ruthenium Complex

| Compound | Ered1 (V vs. SCE) | Ered2 (V vs. SCE) | Eox (V vs. SCE) | Reference |

| dppz | -1.65 | -2.05 | - | [1] |

| Ru(CO)3(this compound) | -1.65 | - | Quasi-reversible | [1] |

| Ru(CO)2(this compound)(py) | -1.72 | - | Quasi-reversible | [1] |

| Os(CO)3(this compound) | -1.57 | - | Quasi-reversible | [1] |

| Rh2(this compound)2Cl6 | -0.85 | - | - | [1] |

Note: Redox potentials are highly dependent on the solvent system and supporting electrolyte used in the experiment. The values presented here are for comparative purposes.

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Photosensitizers

| Photosensitizer | Solvent | ΦΔ | Reference |

| DihydroxoP(V)tetraphenylporphyrin (P(V)TPP) | Ethanol | 0.28 | [2] |

| Porphyrins (free-base and di-cation forms) | Various | 0.44 - 0.85 | [3] |

| Zinc Phthalocyanine (ZnPc) in DMF | DMF | 0.55 | [4] |

| DPPBDPI | - | up to 0.80 | [5] |

Note: The singlet oxygen quantum yield is a measure of the efficiency of generating singlet oxygen upon photoexcitation. This table includes data for various photosensitizers to provide context for the potential of this compound derivatives in PDT.

Experimental Protocols for Characterizing Electron Transfer

The elucidation of electron transfer properties of this compound compounds relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species. It provides information on reduction and oxidation potentials, the reversibility of electron transfer processes, and can be used to estimate electron transfer rate constants.

Experimental Protocol for Cyclic Voltammetry of a Ruthenium-DPQ Complex:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), in an appropriate aprotic solvent like acetonitrile (B52724) or dichloromethane.

-

Preparation of the Analyte Solution: Dissolve the Ruthenium-DPQ complex in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials to scan a range that encompasses the expected redox events of the complex.

-

Set the scan rate, typically starting at 100 mV/s.

-

Initiate the cyclic voltammogram, recording the current response as a function of the applied potential.

-

Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.

-

-

Data Analysis: Analyze the resulting voltammograms to determine the peak potentials (Epa and Epc) for the anodic and cathodic scans, respectively. The half-wave potential (E1/2), an indicator of the formal redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes. The separation between the anodic and cathodic peaks (ΔEp) provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states and reactive intermediates on timescales ranging from femtoseconds to milliseconds. It is invaluable for directly observing photoinduced electron transfer events.

Experimental Protocol for Transient Absorption Spectroscopy of a this compound Derivative:

-

Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength.

-

Instrumentation Setup:

-

Utilize a femtosecond or picosecond laser system to generate both the pump and probe pulses.

-

The pump pulse, with a wavelength chosen to excite the sample, initiates the photochemical process.

-

The probe pulse is a broadband white-light continuum generated by focusing a portion of the laser output into a nonlinear medium (e.g., a sapphire plate).

-

An optical delay line is used to vary the time delay between the arrival of the pump and probe pulses at the sample.

-

-

Data Collection:

-

The pump beam excites a fraction of the molecules in the sample.

-

The probe beam passes through the excited sample volume at a specific time delay after the pump pulse.

-

The transmitted probe light is directed to a spectrometer equipped with a fast detector (e.g., a CCD camera) to record the absorption spectrum.

-

The change in absorbance (ΔA) is calculated as the difference between the absorbance of the sample with and without the pump pulse.

-

This process is repeated for a range of time delays to construct a two-dimensional data set of ΔA as a function of wavelength and time.[6]

-

-

Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the excited states and any transient species formed. The kinetics of the rise and decay of these species are fitted to appropriate models to extract lifetimes and rate constants for processes such as electron transfer, intersystem crossing, and internal conversion.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of a molecule. This is particularly useful for identifying the electronic transitions associated with different oxidation states.

Experimental Protocol for Spectroelectrochemistry of a this compound Complex:

-

Cell and Electrode Setup:

-

Instrumentation:

-

Measurement Procedure:

-

Fill the cell with the deoxygenated analyte solution (the this compound complex in an electrolyte solution).

-

Apply a series of controlled potentials to the working electrode using the potentiostat.

-

At each potential step, allow the system to reach electrochemical equilibrium (as indicated by a stable current).

-

Record the full UV-Vis-NIR absorption spectrum.

-

-

Data Analysis: The resulting spectra at different potentials are analyzed to observe the appearance and disappearance of absorption bands corresponding to the different oxidation states of the this compound complex. This allows for the definitive assignment of spectral features to specific redox species.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

For this compound derivatives intended for use in photodynamic therapy, quantifying their ability to generate singlet oxygen (1O2) is crucial. The singlet oxygen quantum yield (ΦΔ) is a measure of this efficiency. An indirect method using a chemical scavenger is commonly employed.

Experimental Protocol for Singlet Oxygen Quantum Yield Determination using 1,3-Diphenylisobenzofuran (B146845) (DPBF):

-

Reagent Preparation:

-

Prepare a stock solution of the this compound photosensitizer in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the singlet oxygen scavenger, 1,3-diphenylisobenzofuran (DPBF), in the same solvent. DPBF has a strong absorption around 410-420 nm, which disappears upon reaction with singlet oxygen.

-

Prepare a stock solution of a standard photosensitizer with a known ΦΔ in the same solvent (e.g., methylene (B1212753) blue or Rose Bengal).

-

-

Sample Preparation:

-

In separate quartz cuvettes, prepare solutions of the this compound photosensitizer and the standard photosensitizer. Adjust the concentrations so that their absorbance at the excitation wavelength is identical (typically around 0.1).

-

To each cuvette, add a known concentration of DPBF. The final concentration of DPBF should be such that its absorbance at the monitoring wavelength is around 1.0.

-

-

Photolysis and Monitoring:

-

Irradiate the sample and reference solutions with a monochromatic light source at the chosen excitation wavelength.

-

At regular time intervals, record the absorption spectrum of each solution and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength.[11]

-

-

Data Analysis:

-

Plot the absorbance of DPBF versus irradiation time for both the sample and the reference. The slope of this plot is proportional to the rate of DPBF consumption.

-

The singlet oxygen quantum yield of the this compound photosensitizer (ΦΔsample) can be calculated using the following equation: ΦΔsample = ΦΔref * (ksample / kref) where ΦΔref is the known quantum yield of the standard, and ksample and kref are the slopes of the DPBF absorbance decay plots for the sample and the reference, respectively.[12]

-

Signaling Pathways and DNA Damage Mechanisms

The utility of this compound derivatives in anticancer applications, particularly photodynamic therapy, stems from their ability to induce cellular damage upon photoactivation. The primary mechanism involves the generation of reactive oxygen species (ROS), including singlet oxygen, which can lead to oxidative damage of cellular components, most notably DNA.

Photoinduced DNA Damage by this compound

Upon light absorption, a this compound-based photosensitizer can enter an excited triplet state. This excited state can then transfer its energy to molecular oxygen (Type II mechanism) to generate highly reactive singlet oxygen (1O2). Alternatively, the excited photosensitizer can engage in electron transfer reactions with biological substrates (Type I mechanism), leading to the formation of other ROS such as superoxide (B77818) anion (O2•−) and hydroxyl radicals (•OH).[13]

These ROS can directly damage DNA through several mechanisms:

-

Guanine (B1146940) Oxidation: Guanine is the most easily oxidized of the DNA bases. Singlet oxygen and other ROS can react with guanine to form various oxidation products, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) being a major and mutagenic lesion.[2][14][15] The formation of 8-oxodGuo can lead to G:C to T:A transversions during DNA replication.

-

DNA Strand Breaks: ROS can attack the deoxyribose sugar backbone of DNA, leading to the formation of single-strand breaks (SSBs) and, in some cases, double-strand breaks (DSBs).[16][17][18] These breaks can disrupt DNA replication and transcription and trigger cell death pathways.

The following diagram illustrates the general mechanism of this compound-mediated photoinduced DNA damage.

Caption: Mechanism of this compound-mediated photoinduced DNA damage.

Cellular Signaling Responses to this compound-Induced DNA Damage

The DNA damage induced by this compound-based PDT triggers a complex network of cellular signaling pathways aimed at either repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis).

Key signaling pathways activated in response to oxidative DNA damage include:

-

DNA Damage Response (DDR) Pathway: The presence of DNA lesions like 8-oxodGuo and strand breaks activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a cascade of downstream effector proteins, including p53 and checkpoint kinases (Chk1/Chk2), which orchestrate cell cycle arrest to allow time for DNA repair.[19]

-

Apoptosis Pathways: If the DNA damage is irreparable, the p53 tumor suppressor protein can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma. The release of cytochrome c from the mitochondria is a key event in the intrinsic apoptotic pathway, leading to the activation of caspases, the executioners of apoptosis.[20][21][22]

-

Stress-Activated Protein Kinase (SAPK) Pathways: Oxidative stress activates stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. These pathways can have dual roles, promoting either cell survival or apoptosis depending on the cellular context and the extent of the damage.[23]

The following diagram provides a simplified overview of the cellular signaling pathways activated by this compound-induced DNA damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Guanine-specific DNA oxidation photosensitized by the tetraphenylporphyrin phosphorus(V) complex via singlet oxygen generation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. selectscience.net [selectscience.net]

- 11. researchgate.net [researchgate.net]

- 12. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Mechanism of guanine-specific DNA damage by oxidative stress and its role in carcinogenesis and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reactive oxygen species and oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Oxidized Base Damage and Single-Strand Break Repair in Mammalian Genomes: Role of Disordered Regions and Posttranslational Modifications in Early Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dual inhibition of DNA damage repair sensitizes photodynamic therapy for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell Death Pathways Associated with Photodynamic Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

DPQ as a Molecular Light Switch for DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridophenazine (DPQ) and its derivatives, particularly when incorporated as ligands in transition metal complexes such as Ruthenium(II), have emerged as highly sensitive luminescent probes for DNA. These molecules exhibit a remarkable "molecular light switch" effect, displaying little to no luminescence in aqueous solution but emitting intense light upon intercalation into the DNA double helix. This property makes them invaluable tools in molecular biology, diagnostics, and therapeutic research. This technical guide provides a comprehensive overview of the core principles of this compound as a DNA light switch, including its mechanism of action, quantitative binding data, detailed experimental protocols for its study, and its applications in research and drug development.

The "Molecular Light Switch" Phenomenon of this compound